3-Methyl-1-azabicyclo[3.2.1]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-azabicyclo[3.2.1]octane is a nitrogen-containing heterocyclic compound. This bicyclic structure consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring. Compounds with this core structure have gained significant interest due to their synthetic and pharmacological potential .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-azabicyclo[3.2.1]octane typically involves the enantioselective construction of the bicyclic scaffold. One common method is the cycloaddition reaction, where an acyclic starting material containing the required stereochemical information undergoes a stereocontrolled transformation to form the bicyclic structure . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods: Industrial production of this compound often relies on scalable synthetic methodologies that ensure high yield and purity. These methods may include continuous flow chemistry and the use of advanced catalytic systems to facilitate the cycloaddition reactions .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-1-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, often using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azabicyclo compounds.
Scientific Research Applications
3-Methyl-1-azabicyclo[3.2.1]octane has diverse applications in scientific research:
Chemistry: Used as a key intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-1-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-Azabicyclo[3.2.1]octane: Shares a similar bicyclic structure but differs in the position of the nitrogen atom.
8-Azabicyclo[3.2.1]octane: Another related compound with a different substitution pattern
Uniqueness: 3-Methyl-1-azabicyclo[3.2.1]octane is unique due to its specific substitution pattern, which imparts distinct chemical and pharmacological properties. This uniqueness makes it a valuable compound in various research and industrial applications .
Properties
CAS No. |
90203-76-2 |
---|---|
Molecular Formula |
C8H15N |
Molecular Weight |
125.21 g/mol |
IUPAC Name |
3-methyl-1-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C8H15N/c1-7-4-8-2-3-9(5-7)6-8/h7-8H,2-6H2,1H3 |
InChI Key |
OUKQXOAUNXUAKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2CCN(C1)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.